![molecular formula C23H21N3O3S B3008768 benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 954093-74-4](/img/structure/B3008768.png)
benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related benzothiazole derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multi-step reactions that can include cyclization, acylation, and substitution reactions. For instance, the synthesis of 2-(4-acylaminophenyl)benzothiazoles involves N-acetylation and oxidation as key steps . Similarly, the one-pot, microwave-assisted synthesis of benzothiazole derivatives has been reported, highlighting the use of catalysts like PdCl2 and solvent-free conditions for the synthesis of poly-functionalized tri-heterocyclic benzothiazole derivatives . Ultrasound-assisted synthesis has also been employed for the preparation of novel 1,4-benzothiazine derivatives, indicating the use of modern techniques to improve reaction yields and reduce reaction times .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and sometimes single-crystal X-ray analysis . These techniques provide detailed information about the molecular framework and the substitution pattern on the benzothiazole core. For example, the crystal and molecular structures of some benzothiazole derivatives have been elucidated through X-ray analyses, confirming the formation of the desired heterocyclic systems .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including cyclization and condensation reactions. For instance, the reaction of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole with ethyl bromopyruvate or dimethyl acetylenedicarboxylate (DMAD) leads to the formation of imidazo[2,1-b]benzothiazole and pyrimido[2,1-b]benzothiazole derivatives, respectively . These reactions are crucial for the diversification of the benzothiazole scaffold and the introduction of new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their pKa values, can be determined using UV spectroscopy . These properties are important for understanding the compound's behavior in biological systems. The pKa values can indicate the ionization state of the compound at physiological pH, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
科学的研究の応用
Antimicrobial and Anti-inflammatory Properties
The compound has shown promising results in the field of antimicrobial activities. Specifically, novel benzothiazine derivatives have been recognized for their significant antibacterial and antifungal properties. These compounds have been tested against various strains such as E. coli, E. fecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger, with several derivatives exhibiting substantial activity (Kalekar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been a subject of study, leading to the discovery of various related compounds with potential pharmacological activities. Studies have detailed the processes of synthesis and the resultant structural and chemical properties, laying the groundwork for further exploration in medicinal chemistry (Gowda et al., 2011).
Potential in Drug Development
The compound's structure and properties have been investigated for their potential in drug development. Research has focused on understanding the compound's interaction with biological targets and its efficacy in various models, indicating its potential as a lead compound for the development of new therapeutic agents (Flefel et al., 2018).
Structural Analysis
Structural analysis of the compound and its derivatives has been conducted to gain insight into its physicochemical properties and potential interactions with biological molecules. This includes studies on crystal structures and molecular docking, providing a foundation for understanding the compound's mechanism of action and optimizing its pharmacological properties (Li et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
benzyl 2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-9-10-18(15(2)11-14)20-22-21(24-16(3)30-22)23(28)26(25-20)12-19(27)29-13-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJFDFJIVJPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

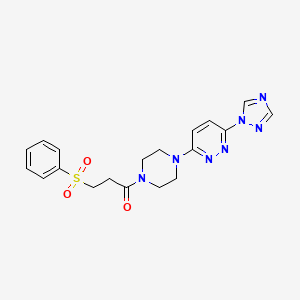
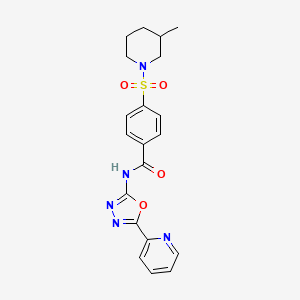
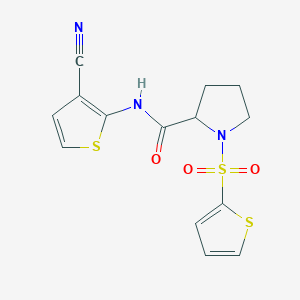
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
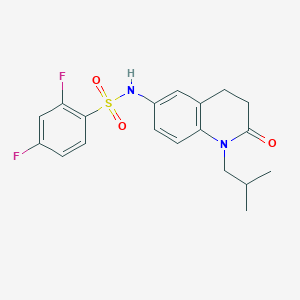
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
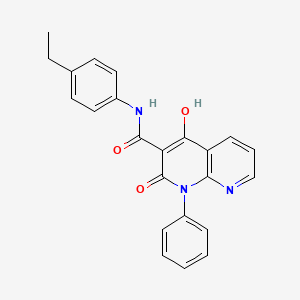
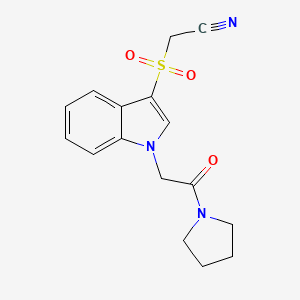


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)
